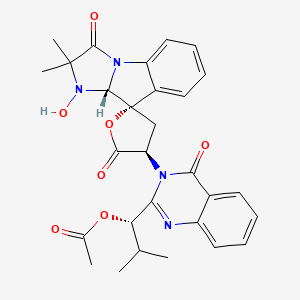
Tryptoquivaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tryptoquivaline is a natural product found in Cladosporium and Aspergillus fumigatus with data available.
Scientific Research Applications
Antimicrobial Activity
Tryptoquivaline and its derivatives have been extensively studied for their antimicrobial properties against various pathogens.
- Bacterial Inhibition : Research indicates that certain tryptoquivalines exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, tryptoquivalines A and B have shown significant antibacterial effects, while derivatives like this compound O demonstrated antifungal activity. In a study involving Neosartorya species, multiple tryptoquivalines were isolated and tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli, with varied results in terms of minimum inhibitory concentration (MIC) values .
- Synergistic Effects : Some studies reported synergistic effects when tryptoquivalines were combined with conventional antibiotics, enhancing their overall antimicrobial efficacy. This suggests potential for developing new therapeutic strategies against resistant bacterial strains .
Anticancer Properties
The anticancer potential of this compound has been a focal point of research, particularly in the context of cell viability and proliferation.
- Cell Viability Studies : Various derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds such as deoxythis compound were tested against human ovarian cancer cells (A2780), showing promising results in inhibiting cell growth at specific concentrations .
- NF-κB Inhibition : Tryptoquivalines have also been investigated for their ability to inhibit the NF-κB signaling pathway, which is often implicated in cancer progression. Certain compounds demonstrated IC50 values indicating effective inhibition of TNF-induced NF-κB activity, suggesting potential roles in cancer chemoprevention .
Neuropharmacological Effects
Some studies have highlighted the neuropharmacological effects of tryptoquivalines.
- Tremorgenic Properties : Tryptoquivalines A and B have been noted for their tremorgenic properties, which could indicate a role in neurological research or potential therapeutic applications related to neurodegenerative diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of tryptoquivalines is crucial for optimizing their biological activities.
Chemical Reactions Analysis
Biosynthetic Pathways
Tryptoquivalines originate from hybrid biosynthetic pathways involving non-ribosomal peptide synthetases (NRPS) and terpenoid precursors . Key intermediates include:
-
Valine , tryptophan , and anthranilic acid , which form the quinazolinone scaffold .
-
Prenylation and cyclization steps introduce terpenoid-derived side chains, as observed in the formation of tryptoquivaline U (C₂₃H₂₁N₄O₄) .
Proposed biosynthetic steps for This compound Y involve:
-
Nucleophilic attack by tryptophan’s α-nitrogen on valine’s carbonyl carbon, forming a lactam intermediate .
-
Oxidative coupling with 2-methyl alanine to generate a spiro-lactone structure .
-
Hydroxylation and esterification to yield derivatives like This compound W (C₂₇H₂₉N₄O₇) .
Structural Elucidation and Key Modifications
Recent isolates highlight structural diversity driven by enzymatic tailoring:
Table 1: Novel this compound Derivatives and Modifications
-
Stereochemical Analysis : X-ray crystallography of this compound U confirmed S configuration at C-2, C-3, and R at C-12 .
-
Side-Chain Variability : Derivatives differ in prenyl groups (e.g., (4Z)-5-hydroxy-3-oxohex-4-enyl in sartorenol) .
Chemical Reactivity and Functionalization
Tryptoquivalines undergo site-specific reactions:
-
Oxidative Deamination : Converts primary amines to ketones, critical for forming quinazolinone rings .
-
Esterification : Introduces acyl groups (e.g., isobutanoyl in this compound Y) .
-
Cyclization : Forms spirolactone rings via intramolecular esterification (e.g., this compound L) .
Reaction Scheme for this compound W Formation :
-
Intermediate II : Lactam ring formation from valine-tryptophan-anthranilic acid.
-
Intermediate III : Hydrolysis and oxidative coupling with 2-methyl alanine.
-
Final Product : 15-hydroxylation and acetoxylation.
Analytical Techniques
Properties
CAS No. |
55387-45-6 |
|---|---|
Molecular Formula |
C29H30N4O7 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
[(1S)-1-[3-[(3'R,3aS,4S)-3-hydroxy-2,2-dimethyl-1,2'-dioxospiro[3aH-imidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate |
InChI |
InChI=1S/C29H30N4O7/c1-15(2)22(39-16(3)34)23-30-19-12-8-6-10-17(19)24(35)31(23)21-14-29(40-25(21)36)18-11-7-9-13-20(18)32-26(29)33(38)28(4,5)27(32)37/h6-13,15,21-22,26,38H,14H2,1-5H3/t21-,22+,26+,29+/m1/s1 |
InChI Key |
CYNVLFGDEQQUPE-LDWWEUSWSA-N |
SMILES |
CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |
Isomeric SMILES |
CC(C)[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@H]5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |
Synonyms |
fumitremorgin C tryproquivaline D (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer tryproquivaline L (9'R-(9'alpha(R*),9'abeta))-isomer tryproquivaline L (9'R-(9'alpha(S*),9'abeta))-isomer tryproquivaline M (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer tryproquivaline M (2'S-(2'alpha,9'alpha(4S*(S*)),9'abeta))-isomer tryproquivaline N (2'S-(2'alpha,9'alpha(R*),9'abeta))-isomer tryptoquivaline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















